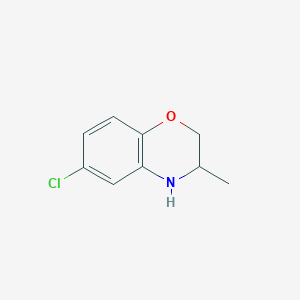

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

描述

Crystallographic Analysis and Molecular Conformation

The crystallographic characterization of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives has been extensively studied through single-crystal X-ray diffraction analysis, providing detailed structural information about the molecular geometry and crystal packing arrangements. The related compound N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine has been successfully crystallized and analyzed, offering valuable insights into the structural features of this class of compounds. The crystal structure determination revealed that the compound crystallizes in the monoclinic space group P21/c, with specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal lattice. The molecular structure exhibits characteristic bond lengths and angles that conform to expected values for benzoxazine derivatives, with the carbon-nitrogen and carbon-oxygen bonds showing typical single bond characteristics.

The molecular conformation analysis reveals that the benzoxazine ring system adopts a half-chair conformation, which is a common feature observed in many dihydrobenzoxazine derivatives. This conformational preference is influenced by the inherent strain within the six-membered oxazine ring and the electronic effects of the substituents. The two six-membered rings within the molecule are found to be almost coplanar, with a dihedral angle of approximately 7.7 degrees, indicating minimal deviation from planarity. This near-planar arrangement facilitates effective conjugation between the aromatic benzene ring and the oxazine ring system, contributing to the overall stability of the molecular structure.

The crystallographic data provides precise measurements of bond lengths and angles that are crucial for understanding the molecular geometry. The carbon-oxygen bond length in the oxazine ring measures approximately 1.212 Angstroms, which is characteristic of a carbon-oxygen double bond and consistent with values typically found in similar heterocyclic systems. The bond lengths involving the chlorine substituent and the methyl group show expected values, confirming the structural integrity of the molecule. The analysis also reveals the presence of strong pi-pi conjugation between the oxygen atom, the benzene ring system, the nitrogen atom, and the carbonyl group, which contributes to the overall electronic delocalization within the molecule.

Table 1: Selected Crystallographic Parameters for Related Benzoxazine Derivatives

| Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a | 6.7619(14) | Angstrom |

| Unit Cell b | 24.866(5) | Angstrom |

| Unit Cell c | 9.737(3) | Angstrom |

| Beta Angle | 130.982(18) | Degrees |

| Volume | 1235.9(5) | Cubic Angstrom |

| Density | 1.583 | Mg/cm³ |

The crystal packing analysis reveals an extensive network of intermolecular interactions that stabilize the crystal structure. These interactions include carbon-hydrogen···oxygen and carbon-hydrogen···chlorine hydrogen bonding arrangements that create an infinite three-dimensional network throughout the crystal lattice. The absence of significant pi-pi stacking interactions between aromatic rings indicates that the primary stabilizing forces are the hydrogen bonding interactions rather than aromatic stacking effects. This pattern of intermolecular interactions is particularly important for understanding the solid-state properties and potential applications of these compounds in materials science.

属性

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHMXOOGZCCTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615274 | |

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-38-4 | |

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the acylative kinetic resolution of racemic benzoxazines using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride affords (S,S)-diastereomers of amides, which can be isolated in diastereomerically pure form by recrystallization or flash column chromatography on silica gel. Acidic hydrolysis of these amides yields the desired enantiomers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

科学研究应用

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

作用机制

The mechanism of action of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Key Observations:

Halogen Substitution: Chlorine (6-Cl) and bromine (6-Br) enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). Dichloro derivatives (6,8-Cl₂) show higher cytotoxicity, likely due to increased steric and electronic effects .

Functional Group Impact :

- Methyl Group (3-CH₃) : Improves lipophilicity, enhancing membrane permeability compared to polar groups like ketones (e.g., 3-keto in ).

- Carboxylate Esters (2-COOEt) : Found in antihypertensive agents (e.g., ), these groups modulate solubility and receptor interactions.

Biological Activity: Anticancer: Methyl and chloro substituents (as in the target compound) are associated with antiproliferative activity in analogs . Vasorelaxation: Derivatives with alkoxy groups (e.g., 6-(3-tert-butylamino-2-hydroxy)propoxy) exhibit potent β-adrenergic receptor affinity .

Pharmacological Comparisons

- Potassium Channel Activation : 4-Substituted benzoxazines (e.g., 4-aryl) show strong K⁺ channel opening effects, critical for antihypertensive activity. The methyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration .

- Antimicrobial Activity : Chloro and nitro derivatives exhibit higher antimicrobial potency due to electrophilic reactivity, disrupting microbial enzymes .

生物活性

6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 56346-38-4) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 183.635 g/mol

- IUPAC Name : this compound

Pharmacological Effects

This compound has been primarily studied for its activity as a serotonin 5-HT3 receptor antagonist. This receptor is implicated in various physiological processes including nausea and vomiting responses.

-

Serotonin Receptor Antagonism :

- A series of studies have demonstrated that derivatives of benzoxazine compounds exhibit significant antagonistic activity at the 5-HT3 receptor. For instance, modifications at the 2 position of the benzoxazine ring enhance receptor binding affinity and antagonistic effects .

- The compound's structural features contribute to its high affinity for the 5-HT3 receptor, with one study reporting a Ki value of 0.019 nM for a closely related compound .

- Neuropharmacological Implications :

The mechanism by which this compound exerts its effects involves competitive inhibition at the serotonin receptors. This inhibition prevents serotonin from binding and activating these receptors, thus modulating neurotransmission and physiological responses.

Study 1: Synthesis and Characterization

A study focused on synthesizing N-dichloroacetyl derivatives of benzoxazines highlighted the structural characterization via single-crystal X-ray diffraction. The findings provided insights into how structural variations influence biological activity .

Study 2: Structure–Activity Relationship

Research involving a range of benzoxazine derivatives demonstrated that substituents at specific positions significantly impacted their binding affinity to the 5-HT3 receptor. For example, introducing methyl groups at the 2 position enhanced antagonistic potency compared to unsubstituted analogs .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how are intermediates characterized?

- Methodology : A common approach involves cyclization of substituted 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core, followed by acylation with dichloroacetyl chloride to introduce the chloro-methyl substituent .

- Characterization : Key intermediates and final products are validated using IR (to confirm functional groups), and NMR (to verify regiochemistry and substitution patterns), and elemental analysis (to confirm purity). X-ray crystallography is critical for resolving ambiguities in stereochemistry, as demonstrated for related 6-chloro-benzoxazinone derivatives .

Q. How is the crystal structure of 6-chloro-3-methyl-benzoxazine derivatives determined, and what conformational insights are gained?

- Procedure : Single-crystal X-ray diffraction reveals the heterocyclic ring adopts a screw-boat conformation, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions). This conformation influences reactivity and intermolecular packing .

- Key Parameters : Bond angles (e.g., C–O–C ~118°) and torsion angles (e.g., C3–N–C2–O) are critical for modeling electronic effects and predicting biological interactions .

Advanced Research Questions

Q. How can synthesis of 6-chloro-3-methyl-benzoxazine be optimized for higher yields or enantiomeric purity?

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like ZnCl) significantly impact cyclization efficiency. Microwave-assisted synthesis under solvent-free conditions reduces reaction times (<30 minutes) and improves yields (~85%) .

- Challenges : Competing side reactions (e.g., over-acylation) require careful stoichiometric control of dichloroacetyl chloride .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for benzoxazine derivatives?

- Case Study : Discrepancies in NMR chemical shifts (e.g., H-2 vs. H-3 protons) may arise from tautomerism or solvent effects. Comparative analysis with deuterated solvents (e.g., DMSO-d) and 2D NMR techniques (COSY, HSQC) can clarify assignments .

- Validation : Cross-referencing with X-ray data ensures accuracy, as seen in the unambiguous assignment of H-4 in 6-chloro-benzoxazinone .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 6-chloro-3-methyl-benzoxazine in pharmacological contexts?

- Design : Introduce substituents at C-6 (e.g., sulfonyl chloride, nitro groups) or modify the methyl group at C-3 to assess impacts on bioactivity. For example, 4-methyl derivatives exhibit enhanced anti-inflammatory activity in murine models .

- Assays : In vitro testing (e.g., COX-2 inhibition) and molecular docking studies (targeting enzymes like HDAC or kinases) help correlate structural features (e.g., electron-withdrawing Cl) with activity .

Q. What alternative synthetic routes exist for functionalizing the benzoxazine core?

- Microwave Synthesis : Solvent-free cyclization under microwave irradiation achieves >90% yield in 10 minutes for 3,4-dihydro-2H-1,4-benzoxazines, reducing energy consumption .

- Late-Stage Modifications : Sulfonylation at C-6 (using sulfonyl chlorides) or Pd-catalyzed cross-coupling (e.g., Suzuki reactions) introduces diversity for library generation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。